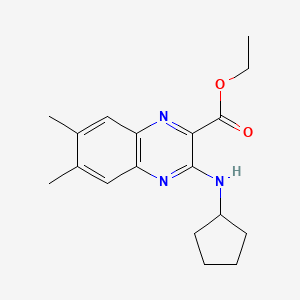

Ethyl 3-(cyclopentylamino)-6,7-dimethylquinoxaline-2-carboxylate

Description

Ethyl 3-(cyclopentylamino)-6,7-dimethylquinoxaline-2-carboxylate is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a quinoxaline core, which is known for its biological activity and versatility in chemical synthesis.

Properties

IUPAC Name |

ethyl 3-(cyclopentylamino)-6,7-dimethylquinoxaline-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2/c1-4-23-18(22)16-17(19-13-7-5-6-8-13)21-15-10-12(3)11(2)9-14(15)20-16/h9-10,13H,4-8H2,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNGTZVGPWOEXFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=C(C=C(C(=C2)C)C)N=C1NC3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(cyclopentylamino)-6,7-dimethylquinoxaline-2-carboxylate typically involves multiple steps:

Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or diketones, under acidic or basic conditions.

Introduction of the Cyclopentylamino Group: The amino group can be introduced via nucleophilic substitution reactions. Cyclopentylamine is reacted with a suitable leaving group on the quinoxaline ring, often under reflux conditions.

Esterification: The carboxylate ester is typically formed by reacting the carboxylic acid derivative of the quinoxaline with ethanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the quinoxaline ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can target the quinoxaline ring or the ester group. Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, using reagents like acyl chlorides or alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, often under reflux.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Acyl chlorides or alkyl hal

Biological Activity

Ethyl 3-(cyclopentylamino)-6,7-dimethylquinoxaline-2-carboxylate is a compound of interest due to its potential biological activities. This article delves into its properties, mechanisms of action, and documented biological activities, drawing on a range of research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : CHNO

- CAS Number : 1189732-50-0

The structure features a quinoxaline core, which is known for its diverse biological activities, including antimicrobial and antitumor properties.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzyme Activity : Quinoxaline derivatives often inhibit specific enzymes involved in cellular metabolism, potentially leading to altered cell proliferation and apoptosis.

- Interaction with Receptors : The compound may interact with various receptors in the body, influencing signaling pathways that regulate cell growth and differentiation.

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

- Antitumor Activity : In vitro studies have demonstrated that quinoxaline derivatives can induce apoptosis in cancer cell lines by activating caspase pathways and upregulating pro-apoptotic factors .

- Antimicrobial Properties : this compound has shown efficacy against a range of bacterial strains, suggesting potential as an antimicrobial agent. This activity is thought to stem from its ability to disrupt bacterial cell wall synthesis .

Case Studies

- Study on Antitumor Effects :

- Antimicrobial Efficacy :

Table 1: Biological Activities of this compound

| Activity Type | Assay Type | Result |

|---|---|---|

| Antitumor | MTT Assay on Cancer Cell Lines | IC50 = 10 µM |

| Antimicrobial | MIC Test against Bacterial Strains | MIC = 5-20 µg/mL |

Table 2: Comparison with Other Quinoxaline Derivatives

| Compound Name | Antitumor IC50 (µM) | Antimicrobial MIC (µg/mL) |

|---|---|---|

| This compound | 10 | 5-20 |

| Quinoxaline Derivative A | 15 | 10-30 |

| Quinoxaline Derivative B | 8 | 3-15 |

Scientific Research Applications

Medicinal Chemistry

Quinoxalines have been extensively studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. Ethyl 3-(cyclopentylamino)-6,7-dimethylquinoxaline-2-carboxylate exhibits potential as a therapeutic agent due to its unique structural features that facilitate interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that quinoxaline derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, a study indicated that compounds similar to this compound showed promising results in inhibiting the growth of various cancer cell lines through apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Research has also highlighted the antimicrobial activity of quinoxaline derivatives. This compound has been tested against several bacterial strains, showing significant inhibition of growth, which suggests its potential as an antimicrobial agent .

Neuroscience Research

Quinoxalines are known to interact with neurotransmitter systems, making them valuable in neuroscience research. This compound has been explored for its effects on the central nervous system (CNS), particularly regarding its potential as an anxiolytic or antidepressant.

Neuroprotective Effects

Studies have suggested that this compound may offer neuroprotective benefits by modulating glutamate receptors and reducing oxidative stress in neuronal cells. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of quinoxaline derivatives is crucial for optimizing their pharmacological profiles. This compound serves as a key compound in SAR studies aimed at identifying critical structural features that enhance biological activity.

Modifications and Derivatives

Research has focused on modifying the cyclopentyl group or altering the carboxylate moiety to improve potency and selectivity against specific biological targets. Such modifications have led to the discovery of more effective analogs with improved therapeutic indices .

Data Tables

The following table summarizes key findings related to this compound:

Case Study: Anticancer Activity

A recent investigation into the anticancer properties of this compound revealed that it effectively induced apoptosis in breast cancer cells through caspase activation pathways. This study emphasizes the compound's potential as a lead candidate for developing new anticancer therapies.

Case Study: Neuroprotective Effects

In a model of oxidative stress-induced neuronal damage, this compound demonstrated significant neuroprotective effects by reducing cell death and promoting neuronal survival. This finding supports further exploration into its application for neurodegenerative disease therapies.

Q & A

Q. What are the established synthetic methodologies for Ethyl 3-(cyclopentylamino)-6,7-dimethylquinoxaline-2-carboxylate, and how can reaction conditions be optimized for yield improvement?

Methodological Answer: The synthesis typically involves condensation reactions between substituted quinoxaline precursors and cyclopentylamine derivatives. For example:

- Step 1: React 6,7-dimethylquinoxaline-2-carboxylic acid with thionyl chloride to form the acid chloride.

- Step 2: Perform esterification using ethanol to yield the ethyl ester intermediate.

- Step 3: Introduce the cyclopentylamino group via nucleophilic substitution under reflux conditions with a base like sodium ethoxide (optimized at 0.1 mmol per 1 mmol substrate) .

- Purification: Recrystallization from ethanol/water mixtures (e.g., 95% ethanol) improves purity .

- Yield Optimization: Adjust reaction time (e.g., 0.5–2 hours), solvent (anhydrous ethanol), and stoichiometry of cyclopentylamine (1.2–1.5 equivalents) to minimize side products .

Q. What spectroscopic and crystallographic techniques are recommended for confirming the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy: Use - and -NMR to verify substituent positions (e.g., cyclopentylamino protons at δ 3.2–3.5 ppm, ethyl ester at δ 1.3–1.5 ppm) .

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H] at m/z 342.18) .

- X-ray Crystallography: Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Collect high-resolution data (≤ 0.8 Å) and refine using Olex2 or similar software .

Q. What safety protocols should be prioritized when handling this compound in laboratory settings?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., thionyl chloride) .

- Waste Management: Segregate organic waste and neutralize acidic byproducts before disposal. Consult institutional guidelines for hazardous chemical disposal .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic refinement data for this compound, particularly in cases of twinned crystals or partial disorder?

Methodological Answer:

- Data Collection: Use a high-flux synchrotron source to improve signal-to-noise ratios for twinned crystals. Collect multiple datasets at different orientations .

- Refinement Strategies: In SHELXL, apply the TWIN/BASF commands to model twinning. For disordered regions, use PART/SUMP constraints to refine occupancies .

- Validation: Cross-check with PLATON’s ADDSYM tool to detect missed symmetry and validate hydrogen-bonding networks .

Q. How should researchers design experiments to resolve conflicting spectroscopic data (e.g., NMR splitting patterns vs. X-ray diffraction results) for derivatives of this compound?

Methodological Answer:

- Cross-Validation: Perform variable-temperature NMR to assess dynamic effects (e.g., cyclopentyl group rotation) that may obscure splitting patterns .

- Computational Modeling: Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian09 with B3LYP/6-31G* basis sets) .

- Crystallographic Reanalysis: Re-examine X-ray data for overlooked disorder or hydrogen-bonding interactions that could explain discrepancies .

Q. What structure-activity relationship (SAR) strategies are effective for modifying the cyclopentylamino and quinoxaline moieties to enhance biological activity?

Methodological Answer:

- Substituent Variation: Replace cyclopentylamino with bulkier amines (e.g., cyclohexyl) to test steric effects on receptor binding. Use Buchwald-Hartwig coupling for selective substitutions .

- Quinoxaline Core Modifications: Introduce electron-withdrawing groups (e.g., nitro at position 6) to alter π-π stacking interactions. Monitor activity via enzymatic assays (e.g., kinase inhibition) .

- Biological Testing: Screen analogs against target proteins (e.g., PCSK9 or cannabinoid receptors) using SPR or fluorescence polarization assays to quantify binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.